molecular formula C11H10N2O2 B13357412 3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione

3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13357412
M. Wt: 202.21 g/mol
InChI Key: UZVIMJLSVGUUHV-UHFFFAOYSA-N
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Description

3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a m-tolyl group at the 3-position and two keto groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of m-toluidine with urea or thiourea under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and microwave-assisted synthesis are examples of advanced techniques that can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives.

Mechanism of Action

The mechanism of action of 3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

    4-(m-tolyl)pyrimidine-2,6(1H,3H)-dione: Similar structure but with different substitution pattern.

    3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with para-substitution on the aromatic ring.

Uniqueness

3-(m-tolyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The meta-substitution on the aromatic ring can lead to different electronic and steric effects compared to para- or ortho-substitution, making it a distinct compound with unique properties .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-(3-methylphenyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10N2O2/c1-8-3-2-4-9(7-8)13-10(14)5-6-12-11(13)15/h2-7H,1H3,(H,12,15)

InChI Key

UZVIMJLSVGUUHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C=CNC2=O

Origin of Product

United States

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